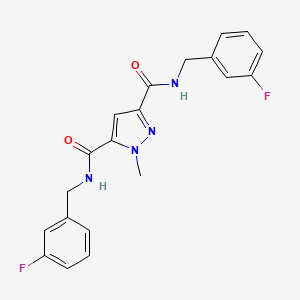![molecular formula C28H22BrN3O3 B10954487 N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954487.png)
N-[6-bromo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a brominated naphthyl group, and an allyloxy benzamide moiety, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Allylation: The allyloxy group can be introduced via nucleophilic substitution reactions using allyl halides and suitable bases.
Amidation: The final step involves the coupling of the quinazolinone intermediate with the allyloxy benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the brominated naphthyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom in the naphthyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted naphthyl derivatives.
Hydrolysis: Anthranilic acid derivatives and allyloxy benzamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.
Medicine: Exploring its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The quinazolinone core is known for its ability to inhibit various kinases, which could be a potential pathway for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(ALLYLOXY)-N-[6-CHLORO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- 4-(ALLYLOXY)-N-[6-FLUORO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- 4-(ALLYLOXY)-N-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Uniqueness
The presence of the bromine atom in 4-(ALLYLOXY)-N-[6-BROMO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H22BrN3O3 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
N-(6-bromo-2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C28H22BrN3O3/c1-2-15-35-23-12-9-19(10-13-23)27(33)31-32-26(21-8-7-18-5-3-4-6-20(18)16-21)30-25-14-11-22(29)17-24(25)28(32)34/h2-14,16-17,26,30H,1,15H2,(H,31,33) |
InChI Key |
ZMMOJGVZPTUXRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10954404.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10954409.png)
![1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10954412.png)


![2-[4-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954427.png)
![Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10954432.png)

![ethyl 2-{butyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954438.png)
![4-{[(E)-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10954441.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B10954470.png)
![5-{[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10954471.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B10954474.png)
